molecular formula C18H21N5OS B12169210 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12169210
M. Wt: 355.5 g/mol
InChI Key: BWWPYNCWIQREJZ-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiadiazole ring, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-1-phenyl-1H-pyrazole can be prepared by reacting phenylhydrazine with acetylacetone under acidic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative. For example, 5-isopropyl-1,3,4-thiadiazole can be prepared by reacting thiosemicarbazide with isobutyric acid in the presence of a dehydrating agent.

    Coupling Reaction: The final step involves coupling the pyrazole and thiadiazole rings through an acetamide linkage. This can be achieved by reacting 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid with 5-isopropyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.

    Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the acetamide group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.

    Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the thiadiazole ring enhances its lipophilicity and may influence its interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H21N5OS/c1-11(2)17-20-21-18(25-17)19-16(24)10-15-12(3)22-23(13(15)4)14-8-6-5-7-9-14/h5-9,11H,10H2,1-4H3,(H,19,21,24)

InChI Key

BWWPYNCWIQREJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

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